Cas no 27258-13-5 (4-chloro-3-iodo-1H-pyrazole)

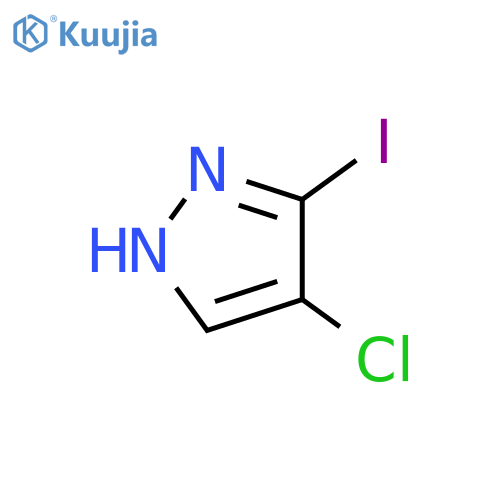

4-chloro-3-iodo-1H-pyrazole structure

商品名:4-chloro-3-iodo-1H-pyrazole

CAS番号:27258-13-5

MF:C3H2ClIN2

メガワット:228.41885137558

CID:5155641

4-chloro-3-iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-chloro-3-iodo-1H-pyrazole

- 1H-Pyrazole, 4-chloro-3-iodo-

- 4-chloro-5-iodo-1H-pyrazole

-

- インチ: 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)

- InChIKey: JDOWQLJELKZSSL-UHFFFAOYSA-N

- ほほえんだ: N1C=C(Cl)C(I)=N1

4-chloro-3-iodo-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB554987-100 mg |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 100MG |

€257.30 | 2022-03-01 | ||

| Apollo Scientific | OR307259-1g |

3-Iodo-4-chloro-1H-pyrazole |

27258-13-5 | 1g |

£195.00 | 2024-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587735-1g |

4-Chloro-3-iodo-1H-pyrazole |

27258-13-5 | 98% | 1g |

¥2181 | 2023-03-11 | |

| abcr | AB554987-250 mg |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 250MG |

€306.40 | 2022-03-01 | ||

| abcr | AB554987-1g |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 1g |

€387.10 | 2024-08-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587735-250mg |

4-Chloro-3-iodo-1H-pyrazole |

27258-13-5 | 98% | 250mg |

¥1435 | 2023-03-11 | |

| Apollo Scientific | OR307259-250mg |

3-Iodo-4-chloro-1H-pyrazole |

27258-13-5 | 250mg |

£120.00 | 2024-05-26 | ||

| abcr | AB554987-1 g |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 1g |

€540.70 | 2022-03-01 | ||

| abcr | AB554987-500 mg |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 500MG |

€454.70 | 2022-03-01 | ||

| abcr | AB554987-250mg |

4-Chloro-3-iodo-1H-pyrazole; . |

27258-13-5 | 250mg |

€253.60 | 2024-08-02 |

4-chloro-3-iodo-1H-pyrazole 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

27258-13-5 (4-chloro-3-iodo-1H-pyrazole) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27258-13-5)4-chloro-3-iodo-1H-pyrazole

清らかである:99%/99%

はかる:250mg/1g

価格 ($):150.0/229.0